![molecular formula C8H11N3O3S B12807671 N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 64932-40-7](/img/structure/B12807671.png)
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide typically involves the nitration of 2-thiazolyl compounds followed by acylation
Industrial Production Methods
Industrial production of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and other oxidized derivatives.
Substitution: Various substituted thiazolyl compounds.
Scientific Research Applications
Chemistry
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide serves as a reagent in organic synthesis and is a precursor for synthesizing other thiazole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Hydrogen gas, Pd/C | Amino derivatives |
Reduction | KMnO₄, CrO₃ | Oxides |
Substitution | NaOH, HCl | Substituted thiazolyl compounds |
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity: In vitro studies indicate significant antimicrobial effects against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) ranges from 0.22 to 0.25 μg/mL against certain pathogens.
Pathogen Type | MIC (μg/mL) |
---|---|
Bacteria (Gram-positive) | 0.22 |
Fungi | 0.25 |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes critical for survival.
Medicine
This compound shows promise as a therapeutic agent:
- Antitumor Activity: Preliminary studies suggest potential anticancer properties, with ongoing research into its efficacy against various cancer cell lines .
Cancer Cell Line | Inhibition (%) |
---|---|
MCF7 (Breast Cancer) | Significant |
OVCAR (Ovarian Cancer) | Moderate |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as a component in chemical formulations. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. Results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Potential
Research on the anticancer activity of this compound involved testing against several cancer cell lines. The compound exhibited significant growth inhibition in MCF7 cells, highlighting its potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide can be compared with other thiazolyl compounds, such as:
N-[5-(1-methylethyl)-2-thiazolyl]-acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
N-[4-nitro-2-thiazolyl]-acetamide: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
Biological Activity
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its thiazole ring, which includes a nitro group and an isopropyl substituent. These structural features contribute to its biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₉H₁₃N₃O₂S |
CAS Number | Not specified |
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal pathogens.
In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating potent antimicrobial effects . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for microbial survival.
Antitumor Activity
Thiazole derivatives have also been explored for their potential antitumor properties. A study highlighted the cytotoxic effects of several thiazole compounds against cancer cell lines, with IC50 values indicating effective growth inhibition . The presence of electron-donating groups like methyl at specific positions on the thiazole ring enhances cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in various studies. Thiazoles have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for anti-inflammatory drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as inflammation and cancer progression.
- Membrane Disruption : Its interaction with microbial membranes leads to cell lysis and death.
- Cytotoxicity : The compound induces apoptosis in cancer cells through various signaling pathways.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong bactericidal effect at low concentrations, supporting its potential as an antibiotic agent .
Antitumor Research
In another investigation focusing on its antitumor properties, this compound was tested against several cancer cell lines. The findings revealed significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .
Properties
CAS No. |
64932-40-7 |
---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
N-(4-nitro-5-propan-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6-7(11(13)14)10-8(15-6)9-5(3)12/h4H,1-3H3,(H,9,10,12) |
InChI Key |
MQJYZAARBLQFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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